molecular formula C17H20O5 B3927438 methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate

methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate

Cat. No.: B3927438
M. Wt: 304.34 g/mol
InChI Key: JRBYMTYJRHIHOP-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate” is a complex organic compound. It is a derivative of coumarin, which is a fragrant organic compound found in many plants . The compound contains a coumarin core, which is a benzopyrone, a type of aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a methyl group attached to a pentanoate group, which is in turn attached to a 4-methyl-2-oxo-2H-chromen-7-yl group via an oxygen atom .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, given the known activities of similar coumarin derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research.

Properties

IUPAC Name

methyl 4-methyl-2-(4-methyl-2-oxochromen-7-yl)oxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-10(2)7-15(17(19)20-4)21-12-5-6-13-11(3)8-16(18)22-14(13)9-12/h5-6,8-10,15H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBYMTYJRHIHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(CC(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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